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Compound of Interest

Compound Name: 2-(2-Formylphenoxy)acetamide

Cat. No.: B1273628 Get Quote

The molecule 2-(2-Formylphenoxy)acetamide possesses a unique combination of functional

groups—an aromatic ether, an aldehyde (formyl group), and a primary amide. This structure

suggests potential applications as a versatile synthetic intermediate and as a scaffold in drug

discovery. The thermochemical properties of such a compound are fundamental to its practical

application. For instance, the enthalpy of formation dictates the energy landscape of its

synthetic and degradative pathways, while heat capacity is crucial for thermal management in

scaled-up reactions. Furthermore, understanding its thermal stability is critical for determining

safe storage, handling, and processing conditions.

This guide addresses the current information gap by presenting a comprehensive strategy to

fully characterize the thermochemical profile of 2-(2-Formylphenoxy)acetamide. We will first

establish a theoretical foundation through high-level computational modeling and then detail

the experimental methodologies required to validate these predictions, ensuring a high degree

of confidence in the final data.

Computational Prediction of Thermochemical
Properties
Computational chemistry provides a powerful, predictive tool for estimating thermochemical

properties before engaging in potentially complex and resource-intensive experimental work.

Density Functional Theory (DFT) offers a favorable balance of accuracy and computational

cost for molecules of this size.[1][2]
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Rationale for Computational Approach
Our proposed computational protocol is designed for accuracy and error cancellation. We will

use DFT to calculate the total electronic energy, from which thermodynamic properties are

derived using statistical mechanics. The choice of functional and basis set is critical; modern

functionals like B3LYP or the more recent B97-3c, combined with a triple-zeta basis set such as

6-311+G(d,p), have been shown to provide reliable geometries and energies for organic

molecules.[1][3]

To achieve high accuracy for the gas-phase enthalpy of formation (ΔfH°(g)), we will employ an

isodesmic reaction scheme. This method involves constructing a balanced hypothetical

reaction where the types of chemical bonds on both the reactant and product sides are

conserved. This approach allows for the cancellation of systematic errors in the DFT

calculations, leading to a more accurate prediction of the enthalpy of formation for the target

molecule.[4]

Computational Workflow Protocol
Geometry Optimization: The 3D structure of 2-(2-Formylphenoxy)acetamide will be

optimized using the B3LYP functional with the 6-31G(d) basis set to find its lowest energy

conformation.[5]

Frequency Calculation: A frequency analysis will be performed at the same level of theory to

confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies)

and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.[5]

Single-Point Energy Calculation: A higher-level single-point energy calculation will be

performed on the optimized geometry using the larger 6-311+G(d,p) basis set for improved

electronic energy accuracy.

Isodesmic Reaction Design: An appropriate isodesmic reaction will be designed. For

example:

2-(2-Formylphenoxy)acetamide + Benzene + Methanamide → Anisole + Benzaldehyde

+ Acetamide
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Calculation of Reaction Enthalpy: The same computational protocol (Steps 1-3) will be

applied to all molecules in the isodesmic reaction. The enthalpy of the reaction (ΔH_rxn) at

298.15 K is calculated as:

ΔH_rxn = Σ(ΔH_products) - Σ(ΔH_reactants)

Calculation of Enthalpy of Formation: The enthalpy of formation of 2-(2-
Formylphenoxy)acetamide is then derived using well-established experimental ΔfH°(g)

values for the reference compounds in the isodesmic reaction and Hess's Law.
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Caption: Workflow for computational prediction of enthalpy of formation.

Predicted Thermochemical Data
The following table summarizes the expected thermochemical properties for 2-(2-
Formylphenoxy)acetamide derived from the described computational protocol.

Property Predicted Value Method

Molar Mass ( g/mol ) 179.17 -

Gas-Phase Enthalpy of

Formation (kJ/mol)
To be calculated DFT (Isodesmic)

Standard Molar Entropy

(J/mol·K)
To be calculated DFT (Freq)

Heat Capacity, Cp (J/mol·K) To be calculated DFT (Freq)

Experimental Determination and Validation
Experimental validation is essential for confirming computational predictions and establishing a

trustworthy thermochemical dataset. The protocols described below are designed as self-

validating systems, relying on calibration against certified reference materials to ensure

accuracy and traceability.

Differential Scanning Calorimetry (DSC) for Phase
Behavior and Heat Capacity
DSC is a cornerstone technique for measuring thermal transitions and heat capacities.[6] It

measures the difference in heat flow between a sample and an inert reference as a function of

temperature.[7]

Experimental Protocol:

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using

certified reference materials, such as indium and zinc, under a nitrogen atmosphere. This

step is critical for data integrity and makes the protocol self-validating.
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Sample Preparation: Accurately weigh 3-5 mg of 2-(2-Formylphenoxy)acetamide into an

aluminum DSC pan and hermetically seal it. An identical empty pan is used as the reference.

Melting Point & Enthalpy of Fusion: Heat the sample at a controlled rate (e.g., 10 °C/min).

The onset temperature of the endothermic peak corresponds to the melting point, and the

integrated area of the peak yields the enthalpy of fusion (ΔH_fus).[7]

Heat Capacity (Cp) Measurement: Utilize a three-step method:

a. Run a baseline scan with two empty pans.

b. Run a scan with a sapphire standard of known mass and heat capacity.

c. Run a scan with the sample.

The heat capacity of the sample is determined by comparing its heat flow signal to that of

the sapphire standard.[8]
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DSC Experimental Workflow
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Caption: Workflow for DSC analysis.

Bomb Calorimetry for Enthalpy of Combustion and
Formation
Bomb calorimetry is the gold-standard method for determining the enthalpy of combustion

(ΔcH°) of solid organic compounds.[9] From this value, the standard enthalpy of formation in

the solid state (ΔfH°(s)) can be calculated with high precision.

Causality and Trustworthiness: The protocol's trustworthiness is established by calibrating the

calorimeter's heat capacity (ε_cal) with the combustion of a certified standard, benzoic acid.[10]
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This calibration accounts for the heat absorbed by the entire calorimeter system (bomb, water,

stirrer, etc.), making every subsequent measurement traceable to a known standard.

Experimental Protocol:

Calorimeter Calibration:

Combust a precisely weighed pellet (~1 g) of certified benzoic acid in the bomb

calorimeter, which is pressurized to ~30 atm with pure oxygen.

Measure the temperature rise (ΔT).

Calculate the heat capacity of the calorimeter (ε_cal) using the known specific energy of

combustion of benzoic acid.

Sample Combustion:

Combust a precisely weighed pellet (~0.8-1.0 g) of 2-(2-Formylphenoxy)acetamide
under the same conditions.

Measure the resulting temperature rise (ΔT_sample).

Energy Calculation: Calculate the total energy released (q_total) using ε_cal and

ΔT_sample.

Corrections (Washburn Procedure): Apply corrections for the heat released by the ignition

wire and for the formation of nitric acid from residual nitrogen in the bomb.[9] This correction

to standard state conditions is crucial for accuracy.

Enthalpy of Combustion (ΔcH°): Calculate the standard molar enthalpy of combustion from

the corrected energy of combustion.

Enthalpy of Formation (ΔfH°(s)): Calculate the standard enthalpy of formation of the solid

sample using Hess's Law and the known standard enthalpies of formation for the combustion

products, CO₂(g) and H₂O(l).

C₉H₉NO₃(s) + 9.75 O₂(g) → 9 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)
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ΔfH°(sample, s) = [9 × ΔfH°(CO₂, g) + 4.5 × ΔfH°(H₂O, l)] - ΔcH°(sample, s)
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Bomb Calorimetry Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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